4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol
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Overview
Description
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-6-chloropyrimidine with an appropriate phenol derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol can be compared with other pyrimidine derivatives such as:
2-Amino-4-chloropyrimidine: A simpler pyrimidine derivative used as a building block in organic synthesis.
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl phenol: Another derivative with potential anticancer activity.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
4-[2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCJUSKERJXWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=NC(=N2)N)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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